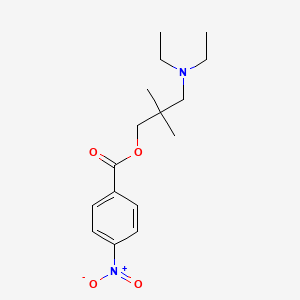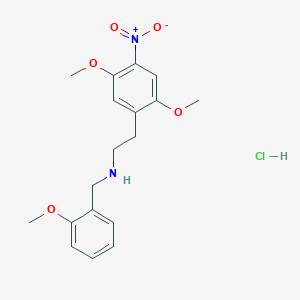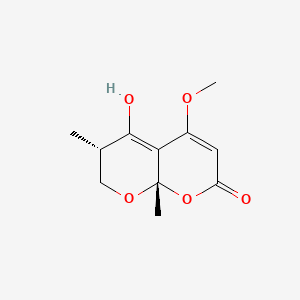
Chlamydosporal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlamydosporal is a complex organic compound belonging to the class of pyran derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlamydosporal can be achieved through multicomponent reactions. One efficient method involves the use of a three-component reaction, which includes the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . This reaction proceeds via a Knoevenagel condensation followed by 6π-electrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves eco-friendly synthesis methods. For instance, the use of ammonium acetate-mediated formal oxa-[3 + 3] cycloaddition has been reported to be an effective and green approach . This method not only provides high yields but also minimizes the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
Chlamydosporal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
科学研究应用
Chlamydosporal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical products
作用机制
The mechanism of action of Chlamydosporal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other pyran derivatives such as:
- 2H-Pyran, 3,4-dihydro-2-methoxy-
- Pyrano[2,3-b]quinoline derivatives
- Benzo[h]pyrano[2,3-b]quinoline derivatives .
Uniqueness
What sets Chlamydosporal apart is its unique structural features, including the presence of hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
134152-11-7 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.228 |
IUPAC 名称 |
(6S,8aS)-5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydropyrano[2,3-b]pyran-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-5-15-11(2)9(10(6)13)7(14-3)4-8(12)16-11/h4,6,13H,5H2,1-3H3/t6-,11-/m0/s1 |
InChI 键 |
KZWDBDMVXZKACU-KGFZYKRKSA-N |
SMILES |
CC1COC2(C(=C1O)C(=CC(=O)O2)OC)C |
同义词 |
chlamydosporal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


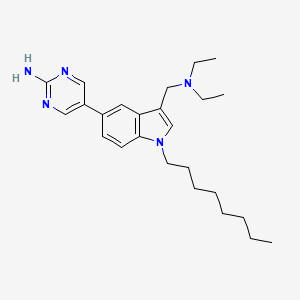
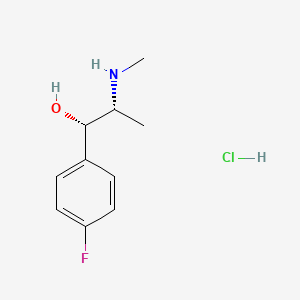
![(2S)-N-[(2R)-1-[[(6S,8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[3-(4-hydroxyphenyl)propanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B593012.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide](/img/structure/B593013.png)
![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B593015.png)
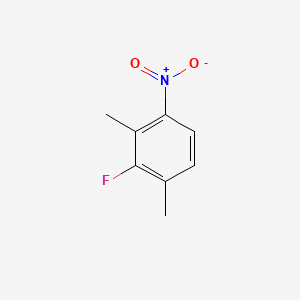

![2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593021.png)
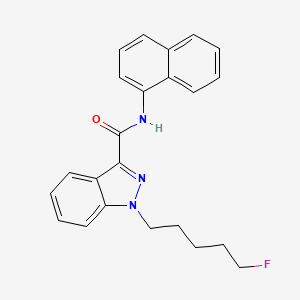

![Methanamine, N-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B593025.png)
